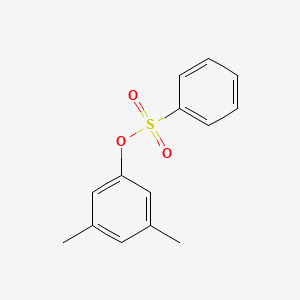![molecular formula C15H27NO3 B6641796 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone is a synthetic compound that belongs to the class of ketone compounds. It is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and the inhibition of its degradation by CPP-115 has shown potential therapeutic effects in various neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA, leading to an increase in inhibitory neurotransmission in the brain. This increase in inhibitory neurotransmission is believed to be responsible for the therapeutic effects of CPP-115 in various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is believed to be responsible for the therapeutic effects of CPP-115 in various neurological disorders. In addition, CPP-115 has also been shown to have anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its specificity for GABA transaminase. This specificity makes CPP-115 a valuable tool for studying the role of GABA in the brain and its potential therapeutic effects in various neurological disorders. However, one of the limitations of CPP-115 is its low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on CPP-115. One of the potential areas of research is the use of CPP-115 in the treatment of addiction. Preclinical studies have shown promising results in animal models of addiction, and further research is needed to evaluate the potential of CPP-115 in human addiction. Another area of research is the development of more soluble analogs of CPP-115, which can improve its efficacy and ease of use in lab experiments. Finally, the use of CPP-115 in combination with other drugs for the treatment of neurological disorders is another area of research that holds promise.
Synthesemethoden
CPP-115 can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to 1-hydroxycyclohexylamine, which is then reacted with 2-(2-hydroxypropyl)pyrrolidine to form 2-(1-hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, CPP-115 has shown to increase GABA levels in the brain, leading to a reduction in seizures and withdrawal symptoms in animal models of addiction. In addition, CPP-115 has also shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-12(17)10-13-6-5-9-16(13)14(18)11-15(19)7-3-2-4-8-15/h12-13,17,19H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFKPSOJXSROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)CC2(CCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trifluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641714.png)
![4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641721.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6641722.png)
![N-ethyl-3-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propanamide](/img/structure/B6641730.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]-N-methylbenzamide](/img/structure/B6641744.png)
![2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
![4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6641762.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)


![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)